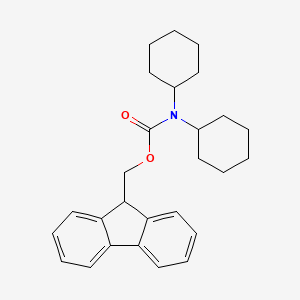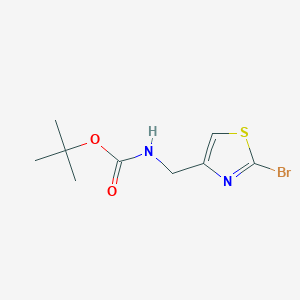
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. It is a derivative of thiazole and carbamate, characterized by the presence of a bromine atom at the 2-position of the thiazole ring and a tert-butyl group attached to the carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate can be synthesized through a multi-step reaction process. One common method involves the reaction of tert-butyl N-(2-bromothiazol-4-yl)carbamate with potassium carbonate and a palladium catalyst in a solvent mixture of 1,4-dioxane and water. The reaction is typically carried out at elevated temperatures (70-100°C) under microwave irradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., potassium carbonate) and a palladium catalyst.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is utilized in several scientific research fields:
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate: Similar structure with a methyl group at the 5-position of the thiazole ring.
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate: Similar structure with a methyl group attached to the carbamate moiety.
Uniqueness
tert-Butyl ((2-bromothiazol-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the thiazole ring and the presence of the tert-butyl group. These structural features confer distinct chemical properties and reactivity, making it valuable for specific research applications.
Eigenschaften
Molekularformel |
C9H13BrN2O2S |
|---|---|
Molekulargewicht |
293.18 g/mol |
IUPAC-Name |
tert-butyl N-[(2-bromo-1,3-thiazol-4-yl)methyl]carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H,11,13) |
InChI-Schlüssel |
SHOSFJXGSKFVEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CSC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


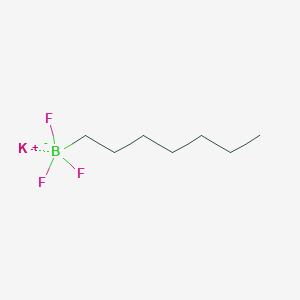
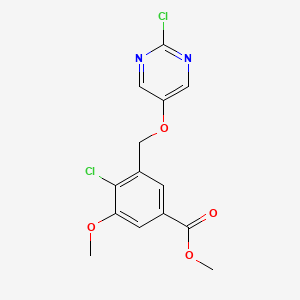
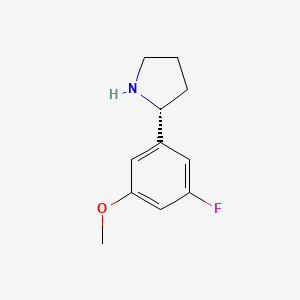

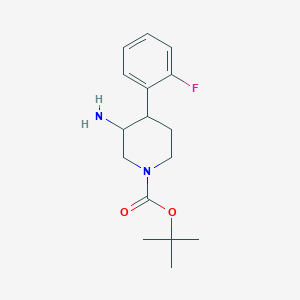

![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)

![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)
